Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate
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Overview
Description
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is a chemical compound that belongs to the class of terephthalic acid derivatives. This compound has gained significant attention in the scientific community due to its potential use in various fields such as drug discovery, material science, and organic synthesis. The synthesis of this compound and its mechanism of action have been widely studied, and it has shown promising results in scientific research applications.
Scientific Research Applications
Inhibitors of Sirtuin 2 Protein for Cancer Treatment
This compound has been studied as a potential inhibitor of the sirtuin 2 protein, which could be useful in the treatment of cancer . Sirtuins are NAD-dependent deacetylase proteins that exist in a wide range of organisms, from yeasts to humans . In humans, the sirtuin family consists of seven members, each of which is present in specific parts of the cell .
A number of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N- phenyl acetamide derivatives were designed and tested as sirtuin 2 protein inhibitors . This series of derivatives comprises 33 molecules whose inhibitory percentages were measured at concentrations of 5 and 50 μM under identical conditions .
Molecular Docking and Dynamic Simulation
The interaction between phenyl acetamide derivatives and the sirtuin 2 protein was investigated using molecular docking and molecular dynamic simulation methods . It was observed that these derivatives formed complexes by forming hydrogen and hydrophobic bonds with the sirtuin 2 protein . The results of molecular dynamic simulation show that phenyl acetamide compounds form a stable complex with the sirtuin 2 protein .
Quantitative Structure–Activity Relationship (QSAR)
In the field of drug design, QSAR was performed for this compound . For modeling, two methods of multiple linear regression (MLR) and nonlinear regression of support vector machine (SVR) were used . In the MLR stage, the best model with the values of R 2train =0.913 and R 2test =0.881 was selected by the stepwise method . In the SVR model, the best results were obtained using the radial Gaussian kernel function (RBF) with R 2train =0.978 and R 2test =0.990 .
Mechanism of Action
Target of Action
The primary target of Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate interacts with SIRT2, inhibiting its function . The compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM . It has a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 by Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate affects multiple biological processes. These include cell cycle regulation, autophagy, and immune and inflammatory responses
Result of Action
In cellular assays, Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.
properties
IUPAC Name |
dimethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-10-7-11(2)20-18(19-10)27-9-15(22)21-14-8-12(16(23)25-3)5-6-13(14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZZNKVUZYWLNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate |
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